Ethyl 2-(2-((5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate
Description
This compound features a thieno[2,3-d]pyrimidin-4-one core substituted with 5,6-dimethyl and 3-phenyl groups, linked via a thioacetamido bridge to a 4-(4-fluorophenyl)thiophene-3-carboxylate moiety. The ethyl ester enhances lipophilicity, while the fluorophenyl group may improve bioavailability and target binding through electronic effects .
Properties
IUPAC Name |
ethyl 2-[[2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24FN3O4S3/c1-4-37-28(36)24-21(18-10-12-19(30)13-11-18)14-38-25(24)31-22(34)15-39-29-32-26-23(16(2)17(3)40-26)27(35)33(29)20-8-6-5-7-9-20/h5-14H,4,15H2,1-3H3,(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIYMGOOJBLTFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)CSC3=NC4=C(C(=C(S4)C)C)C(=O)N3C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24FN3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2-({[(5,6-Dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Structural Differences : Replaces the 4-(4-fluorophenyl)thiophene with a cyclopenta[b]thiophene ring.
- The absence of the fluorophenyl group may decrease electronegativity at the thiophene site, affecting target interactions .
- Synthesis : Likely involves similar thioether coupling steps but diverges in constructing the cyclopenta ring.
Ethyl 2-(2-((3-(4-Nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (CAS 1023817-94-8)
- Structural Differences: Features a tetrahydrothieno[3,2-d]pyrimidinone core with a 4-nitrophenyl group instead of 5,6-dimethyl-3-phenyl.
- Implications : The nitro group is strongly electron-withdrawing, which may enhance reactivity but reduce metabolic stability compared to the dimethyl-phenyl substitution. The tetrahydro core increases saturation, possibly improving solubility .
- Bioactivity : Nitro groups are often associated with prodrug activation, suggesting divergent therapeutic mechanisms.
Ethyl 2-[6-Methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate
- Structural Differences : Simplified pyrimidine core with a thietan-3-yloxy substituent.
- The absence of the thiophene-carboxylate moiety limits π-π stacking capabilities .
- Synthesis : Utilizes nucleophilic substitution with 2-chloromethylthiirane, differing from the target compound’s multi-step coupling.
Ethyl 2-(2-((3-(4-Chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)acetate (CAS 573938-02-0)
- Structural Differences: Incorporates a 4-chlorophenyl group and cyclopenta[4,5]thieno-pyrimidinone core.
- Implications : Chlorine’s electronegativity is lower than fluorine, possibly reducing binding affinity in halogen-sensitive targets. The cyclopenta fusion may enhance membrane permeability due to increased hydrophobicity .
Comparative Analysis Table
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